molecular formula C21H20ClNOS B11482042 (3-chloro-1-benzothiophen-2-yl)(2,4,8-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(2,4,8-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11482042
M. Wt: 369.9 g/mol
InChI Key: LMWDHWWJWROSRM-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that combines a benzothiophene moiety with a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzyme active sites or receptor binding pockets, while the tetrahydroquinoline core can modulate the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C21H20ClNOS

Molecular Weight

369.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2,4,8-trimethyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H20ClNOS/c1-12-7-6-9-15-13(2)11-14(3)23(19(12)15)21(24)20-18(22)16-8-4-5-10-17(16)25-20/h4-10,13-14H,11H2,1-3H3

InChI Key

LMWDHWWJWROSRM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C(C=CC=C12)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C

Origin of Product

United States

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